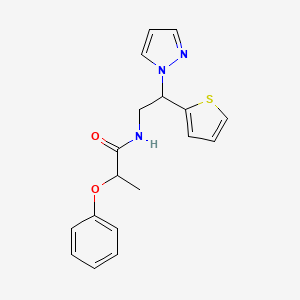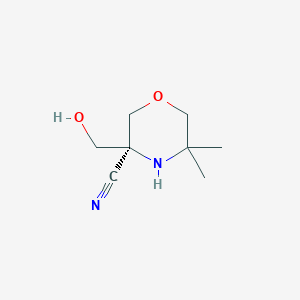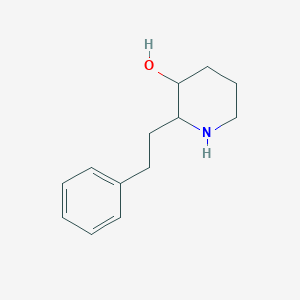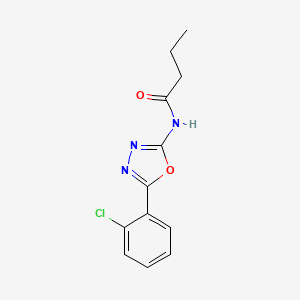
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as PTUPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various physiological effects.
Mecanismo De Acción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide exerts its effects through activation of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPAR activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have anti-cancer properties. Studies have demonstrated that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its high selectivity for PPARs, which reduces the risk of off-target effects. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans remains to be determined.
Direcciones Futuras
There are several potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One area of interest is the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide analogs with improved solubility and bioavailability. Another direction is the investigation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide's potential therapeutic applications in other disease states, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-bromoethylpyrazine with 2-thiophenylacetic acid to form 2-(2-thiophenyl)ethylpyrazine. This compound is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can improve insulin sensitivity and glucose metabolism, reduce inflammation, and promote weight loss.
Propiedades
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-24-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAWRHWDLMEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)






![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)

![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)